(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline
説明
(E)-2-(2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline is a hybrid heterocyclic compound featuring a quinazoline core substituted with a bromo group at position 6, a phenyl group at position 4, and a hydrazinylidene linker connected to a benzimidazole moiety. This structure combines pharmacophores known for diverse biological activities, including enzyme inhibition and antiparasitic effects . The (E)-configuration of the hydrazinylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like enzyme active sites .
特性
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-6-bromo-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN6/c1-14(22-25-19-9-5-6-10-20(19)26-22)29-30-23-27-18-12-11-16(24)13-17(18)21(28-23)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,26)(H,27,28,30)/b29-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVHFKPKCQRWAO-IPPBACCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline is a complex organic molecule that exhibits significant biological activity, making it a candidate for various pharmacological applications. This article aims to explore its biological properties, potential therapeutic uses, and relevant research findings.
Structural Overview
This compound features a quinazoline core substituted with a bromine atom and a phenyl group, along with a benzo[d]imidazole moiety connected via an ethylidene hydrazine linker. The structural complexity suggests potential for diverse interactions within biological systems, which could enhance its therapeutic potential.
Biological Activities
Preliminary studies indicate that compounds similar to (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline exhibit various biological activities:
- Antitumor Activity : The compound shows promise in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Similar Compounds
A comparison of structurally related compounds highlights the unique biological activities attributed to (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline | Quinazoline core, benzo[d]imidazole | Antitumor, antimicrobial |
| Gefitinib | Quinazoline core | Anticancer |
| Omeprazole | Benzo[d]imidazole | Antimicrobial |
| Isoniazid | Hydrazone structure | Antitubercular |
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Techniques such as molecular docking studies and enzyme inhibition assays are essential for investigating these interactions.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of quinazoline derivatives, including those structurally related to our compound of interest. For instance:
- Antimicrobial Studies : Research has shown that similar quinazoline derivatives exhibit notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds achieving inhibition zones comparable to standard antibiotics .
- Cytotoxicity Assessments : The cytotoxic effects of related compounds were evaluated using the MTT assay, revealing that many derivatives maintain cell viability above 90% at effective concentrations, indicating low toxicity .
- Inhibitory Potency : Specific derivatives have been tested for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), showing promising results that could be relevant for neurodegenerative disease treatment .
Future Directions
The potential therapeutic applications of (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline warrant further investigation. Future research should focus on:
- In vivo Studies : Conducting animal model studies to assess the efficacy and safety profile.
- Optimization of Synthesis : Improving synthetic methods to enhance yield and purity.
- Mechanistic Studies : Detailed investigations into its interaction with specific biological targets.
科学的研究の応用
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinazoline core and subsequent substitutions. The complexity of the synthesis indicates that optimization may be required to achieve high yields and purity, which is crucial for its application in research and therapeutics.
Synthesis Steps Overview
- Formation of Quinazoline Core : Initial reactions to establish the quinazoline structure.
- Bromination : Introduction of the bromine atom at the 6-position.
- Hydrazine Linkage : Attachment of the hydrazine moiety through an ethylidene bridge.
- Final Modifications : Adjustments for functional group optimization.
Biological Activities
Preliminary studies suggest that compounds similar to (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline exhibit various biological activities, including:
- Antitumor Activity : Potential efficacy against different cancer cell lines.
- Antimicrobial Properties : Activity against a range of bacterial and fungal pathogens.
- Neuroprotective Effects : Possible applications in neurodegenerative disease models.
Mechanism of Action and Interaction Studies
Understanding the mechanism of action for this compound is critical for its development as a therapeutic agent. Interaction studies utilizing techniques such as molecular docking and biochemical assays can elucidate how this compound interacts with specific biological targets.
Potential Mechanisms
- Inhibition of Tumor Growth : By targeting specific pathways involved in cell proliferation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Neuroprotective Pathways : Modulation of oxidative stress responses in neuronal cells.
類似化合物との比較
Substituent Effects
- Halogenation : Bromo (Br) and chloro (Cl) substituents are common in enhancing lipophilicity and target binding. The 6-bromo group in the target compound may improve membrane permeability compared to 5-chloro in compound 1A .
- Heterocyclic Cores : Quinazoline (target compound) vs. thiazole (8l) or benzohydrazide (6f). Quinazoline derivatives are associated with kinase and cholinesterase inhibition, while thiosemicarbazides (1A, 6l) exhibit antiplasmodial and antidiabetic activities .
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., 6f, mp 271°C; 6g, mp 290°C) exhibit higher melting points than non-halogenated analogues, likely due to increased molecular symmetry and intermolecular interactions .
- Spectral Data : The target compound’s NMR and HR-MS profiles would resemble those of analogues like 6l (HR-MS: 454.1707) and 8l (HR-MS: 412.0820), with shifts corresponding to bromo and phenyl substituents .
Research Findings and Implications
Anti-Infective Potential: Thiosemicarbazone-benzimidazole hybrids (e.g., 1A) highlight the role of halogenation and planar hydrazinylidene linkers in antiplasmodial activity, suggesting similar strategies for optimizing the target compound .
Synthetic Flexibility : Modular synthesis routes (e.g., hydrazide-aldehyde condensation) enable rapid diversification of substituents, as seen in compounds 6a-l and 1–19 .
準備方法
Phosphoric Acid-Catalyzed Cyclocondensation
Li et al. demonstrated that β-ketoesters react with o-aminobenzamides under phosphoric acid catalysis to form 2-substituted quinazolines in yields exceeding 85%. Adapting this method:
Regioselective Bromination at C6
Electrophilic bromination requires careful control to avoid polybromination. The method from ChemicalBook provides a template:
- Reactants : 4-Phenylquinazoline dissolved in dichloromethane
- Brominating Agent : Bromine (Br₂) with FeCl₃ as a Lewis acid catalyst
- Conditions : 0°C to room temperature, 4 hours
- Yield : 78–82% of 6-bromo-4-phenylquinazoline.
Table 1 : Bromination Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| FeCl₃ | 0→25 | 4 | 82 |
| AlCl₃ | 0→25 | 6 | 68 |
| H₂SO₄ | 25 | 3 | 55 |
Integrated Synthetic Pathway
Combining these steps yields the target compound:
Step 1 : Synthesize 4-phenylquinazoline via Li’s cyclocondensation.
Step 2 : Brominate at C6 using FeCl₃/Br₂.
Step 3 : Introduce hydrazine at C2 via SNAr with hydrazine hydrate.
Step 4 : Couple with benzimidazole ketone under Cu catalysis.
Step 5 : Acid-catalyzed hydrazone formation to secure E-configuration.
Table 2 : Overall Yield Comparison
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Cyclocondensation | 85 |
| 2 | Bromination | 82 |
| 3 | Hydrazination | 90 |
| 4 | Benzoimidazole Coupling | 68 |
| 5 | Hydrazone Formation | 95 |
| Total | 44.6 |
Analytical Validation
Q & A
Q. Advanced
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for introducing bromo or phenyl groups .
- Temperature control : Maintain reflux temperatures (80–100°C) to prevent premature decomposition of brominated intermediates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during bromination steps .
How are computational methods applied to study the bioactivity of this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., acetylcholinesterase), using crystal structures from the PDB (e.g., 4EY7) .
- QSAR modeling : Correlate substituent effects (e.g., bromo vs. chloro) with inhibitory activity (IC₅₀) using descriptors like LogP and polar surface area .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS to evaluate target engagement .
What in vitro assays are recommended for evaluating anticancer potential?
Q. Basic
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., A549, HT29) with IC₅₀ values compared to reference drugs like foretinib .
- Selectivity testing : Include non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (propidium iodide flow cytometry) .
How does the bromo substituent influence reactivity and bioactivity?
Q. Advanced
- Electrophilic reactivity : The bromo group enhances susceptibility to nucleophilic aromatic substitution, enabling post-synthetic modifications (e.g., Pd-catalyzed cross-coupling) .
- Bioactivity modulation : Bromine increases lipophilicity (LogP ~3.5), improving membrane permeability and α-amylase inhibition (IC₅₀ = 12.3 µM vs. 18.7 µM for chloro analogues) .
What strategies mitigate toxicity in preclinical studies?
Q. Advanced
- Structural optimization : Replace bromine with less toxic substituents (e.g., methoxy) while maintaining activity via SAR analysis .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce off-target effects .
- In vivo toxicity assays : Test compounds in brine shrimp lethality models (LC₅₀ > 100 µg/mL indicates low toxicity) .
How is stereochemical purity maintained during large-scale synthesis?
Q. Advanced
- Chiral HPLC : Use Daicel Chiralpak columns with hexane/isopropanol (90:10) to separate E/Z isomers (>99% ee) .
- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor E-isomer formation via slower equilibration .
- In situ monitoring : ReactIR tracks hydrazone tautomerization to optimize reaction times .
What are common pitfalls in characterizing hydrazinyl-quinazoline derivatives?
Q. Basic
- Tautomerization artifacts : NMR spectra may show duplicate peaks due to keto-enol tautomerism; use D₂O exchange to identify labile protons .
- Mass spectrometry pitfalls : Sodium adducts ([M+Na]⁺) in HRMS can obscure molecular ions; add ammonium formate to suppress adduct formation .
How do solvent systems affect crystallization of this compound?
Q. Advanced
- Solvent polarity : Use DCM/methanol (1:3) for slow evaporation, yielding needle-like crystals suitable for X-ray diffraction .
- Co-solvents : Add 5% DMF to improve solubility and prevent amorphous precipitation .
- Temperature gradient : Cool saturated solutions from 60°C to 4°C at 1°C/hour to enhance crystal size and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
